7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one
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Overview
Description
7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethyl acetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine-2,4-dione: Another member of the thienopyrimidine family with different substituents.
Thieno[3,4-B]pyridine derivatives: Compounds with a similar fused ring system but different ring fusion patterns.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H11F3N2OS |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
7-phenyl-3-[4-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-8-14(9-7-13)24-11-23-16-15(10-26-17(16)18(24)25)12-4-2-1-3-5-12/h1-11H |
InChI Key |
IRFMDZPMYCNTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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